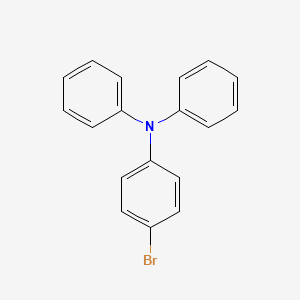

4-Bromotriphenylamine

Vue d'ensemble

Description

4-Bromotriphenylamine is a useful research compound. Its molecular formula is C18H14BrN and its molecular weight is 324.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Light-Emitting Diodes

4-Bromotriphenylamine has been utilized in the development of light-emitting diodes (LEDs). For example, 4,4′-Dithienyl-4″-bromotriphenylamine and 4,4′,4″-trithienyltriphenylamine were oxidized on electrodes to produce linear and starburst oligomers used in LED fabrication. These LEDs exhibited photoemission and electroemission near 500 nm with notable luminance, indicating the potential of this compound derivatives in advanced lighting technologies (Kunugi et al., 1997).

Polyazomethines and Photophysics

Research has also focused on the synthesis and photophysical properties of bromo-substituted triphenylamine-based poly(azomethine)s. These compounds, derived from this compound, have demonstrated notable optical transparency and fluorescence properties, which are valuable for materials science and optical applications (Khalid et al., 2018).

Polyimides and Material Properties

Another application area is in the synthesis of polyimides using triphenylamine-based novel diamine monomers, including those with this compound derivatives. These polyimides have been characterized for their thermal, optical, and electrical properties, demonstrating the utility of this compound in high-performance polymers (Choi et al., 2010).

Electrochemical Applications

The triarylamine nucleus, including compounds like this compound, has been attached to electrodes for electrocatalysis. These electrodes have been shown to catalyze the oxidation of organic substrates, illustrating the electrochemical applications of this compound derivatives (Mayers & Fry, 2006).

Safety and Hazards

4-Bromotriphenylamine is harmful if swallowed and can cause skin and eye irritation . It may also cause an allergic skin reaction and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound and to use it only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

4-Bromotriphenylamine is a type of organic compound used in organic synthesis and laboratory research

Mode of Action

It’s known that triphenylamine derivatives can form stable radicals upon uv-irradiation . This suggests that this compound might interact with its targets through radical formation, leading to changes in the biochemical processes.

Biochemical Pathways

The formation of stable radicals upon uv-irradiation suggests that it might be involved in photochemical reactions

Pharmacokinetics

Its solubility in toluene suggests that it might have good bioavailability in organic solvents

Result of Action

The formation of stable radicals upon uv-irradiation suggests that it might induce changes in the molecular structure of its targets, potentially altering their function .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its ability to form stable radicals upon UV-irradiation suggests that light exposure might enhance its activity . Moreover, its solubility in toluene indicates that the presence of organic solvents might influence its bioavailability and efficacy.

Analyse Biochimique

Biochemical Properties

4-Bromotriphenylamine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. This interaction can significantly influence the metabolic pathways and the overall biochemical environment within the cell .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the concentration and exposure duration. At lower concentrations, this compound has been shown to modulate cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This modulation can lead to changes in gene expression and cellular metabolism. At higher concentrations, this compound can induce cytotoxic effects, leading to cell death through apoptosis or necrosis. The compound’s impact on cellular function is also evident in its ability to alter the expression of genes involved in oxidative stress response and inflammation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged neurotransmission. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures. Over time, the effects of this compound on cellular function can change, with prolonged exposure leading to increased cytotoxicity and alterations in cellular metabolism. In vitro studies have shown that the compound can induce oxidative stress and DNA damage, which can have long-term consequences on cell viability and function .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can modulate physiological processes without causing significant toxicity. At higher doses, this compound can induce toxic effects, including liver and kidney damage, as well as neurotoxicity. The threshold for these adverse effects depends on the species and the route of administration. Studies in rodents have shown that high doses of this compound can lead to behavioral changes, such as hyperactivity and convulsions, indicating its potential impact on the central nervous system .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of reactive metabolites. These metabolites can further interact with cellular macromolecules, such as proteins and DNA, potentially leading to toxic effects. The compound’s metabolism also involves conjugation reactions, where it is conjugated with glucuronic acid or sulfate, facilitating its excretion from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues, such as the liver and brain .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. Its localization is influenced by specific targeting signals and post-translational modifications. For example, this compound can be targeted to the mitochondria through mitochondrial targeting sequences, where it can influence mitochondrial function and induce oxidative stress. Additionally, the compound’s presence in the nucleus can affect gene expression by interacting with nuclear proteins and transcription factors .

Propriétés

IUPAC Name |

4-bromo-N,N-diphenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrN/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQTLUXJWUCHKMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349081 | |

| Record name | 4-Bromotriphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36809-26-4 | |

| Record name | 4-Bromotriphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromotriphenylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic approaches for producing 4-Bromotriphenylamine, and what are their advantages?

A1: this compound is typically synthesized via two main routes:

- Ullmann Coupling: This reaction involves coupling 1-bromo-4-iodobenzene with diphenylamine in the presence of copper as a catalyst []. This method benefits from established procedures and widely available starting materials.

- Palladium-Catalyzed Suzuki Coupling: This approach utilizes the reaction of triphenylamine boronic acid with aryl bromide in the presence of a palladium catalyst []. This method offers advantages such as milder reaction conditions and higher yields compared to traditional Ullmann coupling.

Q2: How does the presence of the bromine atom in this compound influence its applications in material science?

A2: The bromine atom in this compound serves as a versatile handle for further functionalization, making it a valuable building block for various materials.

- Polymer Synthesis: The bromine atom allows for polymerization reactions, such as the palladium-catalyzed C–N coupling reaction used to synthesize hyperbranched poly(triphenylamine)s []. These polymers have potential applications in organic light-emitting diodes (OLEDs) due to their hole-transporting properties.

- Modification of Polyazomethines: this compound can be incorporated into polyazomethines []. The bromine atom's influence on the polymer's optoelectronic properties, including its fluorescence, is currently being investigated.

Q3: What insights have been gained from the crystallographic characterization of a this compound derivative?

A: The reaction of this compound with tungsten hexachloride (WCl6) yields N,N,N′,N′-tetrakis(4-bromophenyl)-[1,1′-biphenyl]-4,4′-diamine []. Crystallographic analysis of this dimerization product provides valuable structural information about the conformation and bonding characteristics of this compound derivatives. This information is crucial for understanding structure-property relationships and guiding the design of new materials.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269839.png)

![5-[(4-Nitrophenoxy)methyl]-2-furoic acid](/img/structure/B1269843.png)

![6-ethyl-2-(pyrrolidin-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1269848.png)

![5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269854.png)

![4-[(3-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1269865.png)